(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)urea
Description
Structural Significance of the Urea (B33335) Moiety in Organic Chemistry
The urea functional group, characterized by a carbonyl group flanked by two amino groups, is a cornerstone of organic and medicinal chemistry. Its structure is deceptively simple, yet it imparts a range of crucial properties to molecules. The urea moiety is planar, a result of the sp² hybridization of the central carbon and nitrogen atoms, which allows for delocalization of electron density. wikipedia.org This planarity, combined with the presence of two hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the C=O group), makes urea an exceptional participant in molecular recognition events. wikipedia.orgchemicalbook.com
These hydrogen-bonding capabilities are fundamental to its role in drug design, enabling strong and specific interactions with biological macromolecules like proteins and enzymes. nih.gov Furthermore, the urea group can engage in intramolecular hydrogen bonding, which can influence a molecule's conformation and improve properties such as cell permeability. nih.gov In organic synthesis, ureas are stable, versatile building blocks used to create a wide array of heterocyclic compounds and polymers, most notably urea-formaldehyde resins. neicon.ruvedantu.com
The Bicyclo[2.2.1]heptane Scaffold in Molecular Architecture
The bicyclo[2.2.1]heptane system, also known as norbornane, is a bridged bicyclic hydrocarbon. Its rigid, three-dimensional structure is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. rsc.orgnih.gov This rigidity is a key advantage, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.
The defined spatial arrangement of substituents on the bicyclo[2.2.1]heptane skeleton allows for precise control over the orientation of functional groups, which is critical for optimizing interactions with enzyme active sites or cell surface receptors. nih.gov This scaffold is found in bioactive natural products like camphor (B46023) and has been incorporated into drug candidates for various therapeutic areas. rsc.org Beyond medicine, its derivatives serve as important chiral auxiliaries in asymmetric synthesis and as building blocks for advanced materials. rsc.orgresearchgate.net
Academic Relevance of (1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)urea and Related Compounds
While detailed, peer-reviewed studies focusing exclusively on this compound are not extensively available in public literature, its academic relevance can be strongly inferred from the significant research conducted on its close structural analogs. The existence of the target compound is confirmed by its commercial availability and assigned CAS number, indicating it has been synthesized for research or screening purposes. americanelements.com
The primary academic interest lies in a closely related class of compounds: 1,3-disubstituted ureas where the bicyclo[2.2.1]heptane ring is directly attached to the urea nitrogen. A significant body of research has demonstrated that these compounds are potent inhibitors of soluble epoxide hydrolase (sEH) and can also inhibit the replication of RNA viruses, including SARS-CoV. neicon.runih.gov Soluble epoxide hydrolase is a therapeutic target for managing hypertension and inflammation, making its inhibitors subjects of intense investigation. neicon.ru
Researchers have synthesized series of these bicyclo[2.2.1]heptane-containing ureas to explore how different substituents affect biological activity. neicon.runih.gov These studies typically involve reacting bicyclo[2.2.1]heptan-2-amine or its corresponding isocyanate with various amines or isocyanates to generate a library of derivatives. neicon.ru The findings from these studies provide a strong rationale for the synthesis and investigation of compounds like this compound, where a short ethyl linker modifies the spacing and flexibility between the rigid bicyclic core and the hydrogen-bonding urea group. This modification allows for the exploration of different binding modes within a given biological target.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. This data is compiled from chemical supplier catalogs and databases.
| Property | Value |
| CAS Number | 1005280-95-4 |
| Molecular Formula | C₁₀H₁₈N₂O |
| Molecular Weight | 182.27 g/mol |
| Appearance | Powder |
| Data sourced from American Elements. americanelements.com |
Detailed Research Findings on Analogous Compounds
To illustrate the academic context and therapeutic potential of this class of molecules, the following table presents research findings for structurally related 1,3-disubstituted ureas derived directly from bicyclo[2.2.1]heptan-2-amine and its isocyanate. These compounds have been synthesized and evaluated for their biological activity.
| Compound | Synthesis Method | Yield (%) | Biological Target | Key Finding |
| 1-(Bicyclo[2.2.1]heptan-2-yl)-3-(2-fluorophenyl)urea | Bicyclo[2.2.1]heptan-2-yl isocyanate + 2-Fluoroaniline | 78% | Soluble Epoxide Hydrolase (sEH), RNA Viruses | Potent inhibitor |
| 1,3-Bis(bicyclo[2.2.1]heptan-2-yl)urea | Bicyclo[2.2.1]heptan-2-amine + CDI | 72% | Soluble Epoxide Hydrolase (sEH), RNA Viruses | Potent inhibitor |
| Data derived from a study on 1,3-disubstituted ureas containing polycyclic fragments. neicon.runih.gov Note: These are structural analogs and not the specific subject compound of this article. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)ethylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-6(12-10(11)13)9-5-7-2-3-8(9)4-7/h6-9H,2-5H2,1H3,(H3,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIBHGFMYDAGJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Advanced Analytical Characterization of 1 Bicyclo 2.2.1 Heptan 2 Yl Ethyl Urea
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental NMR data, which is crucial for the structural elucidation of organic molecules, is not available for (1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)urea.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
A specific ¹H NMR spectrum, including chemical shifts (δ), coupling constants (J), and signal multiplicities for the protons in this compound, has not been published. Such data would be essential to confirm the connectivity of the ethyl-urea chain and the stereochemistry of the bicyclo[2.2.1]heptane ring.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Similarly, there is no published ¹³C NMR spectral data providing the chemical shifts of the distinct carbon environments within the molecule. This information would be necessary to account for all carbon atoms, including the carbonyl carbon of the urea (B33335) group and the unique carbons of the bicyclic system.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides vital information on the molecular weight and fragmentation pattern of a compound. This data is currently unavailable for this compound.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is used to determine the precise molecular formula of a compound by measuring its exact mass-to-charge ratio. This fundamental characterization data for this compound is not found in the accessible scientific literature.
Tandem Mass Spectrometry and Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) experiments, which involve the isolation and fragmentation of a parent ion to study its constituent parts, have not been published for this compound. Such an analysis would provide critical insights into the molecule's structural integrity and identify characteristic fragmentation pathways, aiding in its identification in complex mixtures.
Cyclic Ion Mobility-Mass Spectrometry for Isomeric Differentiation
Cyclic ion mobility-mass spectrometry (cIM-MS) has emerged as a powerful technique for the separation and characterization of isomers, which are molecules with the same chemical formula but different structural arrangements. Due to the presence of multiple chiral centers in the bicyclo[2.2.1]heptane moiety and the ethylurea substituent, this compound can exist as several stereoisomers. These isomers often exhibit nearly identical fragmentation patterns in conventional mass spectrometry, making their differentiation challenging.
cIM-MS provides an additional dimension of separation based on the ion's shape and size in the gas phase, quantified as its collision cross-section (CCS). In a cIM-MS instrument, ions are guided into a cyclic traveling wave ion mobility separator. By applying a traveling wave voltage, ions are propelled around the cyclic path. The number of passes can be precisely controlled, allowing for a significant increase in the ion mobility resolution. Ions with different three-dimensional structures will have different mobilities through the buffer gas in the ion mobility cell, leading to distinct arrival times at the detector.
For the isomeric forms of this compound, subtle differences in their spatial arrangement will result in unique CCS values. For instance, the endo and exo isomers, which differ in the orientation of the ethylurea substituent relative to the bicyclic ring system, are expected to present different collisional cross-sections. The more compact an isomer is, the smaller its CCS value and the faster it will travel through the ion mobility cell.
A hypothetical study on the isomers of this compound using cIM-MS could yield data such as that presented in the interactive table below. The distinct CCS values would allow for the unambiguous identification and quantification of each isomer in a mixture.
Interactive Data Table: Hypothetical Cyclic Ion Mobility-Mass Spectrometry Data for Isomers of this compound
| Isomer | Molecular Formula | m/z | Collision Cross-Section (Ų) |
| exo-isomer | C₁₀H₁₈N₂O | 183.1497 | 135.2 |
| endo-isomer | C₁₀H₁₈N₂O | 183.1497 | 138.5 |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to the vibrational modes of specific chemical bonds.
The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its urea and bicyclo[2.2.1]heptane components. The urea moiety will give rise to several distinct peaks. The N-H stretching vibrations of the primary and secondary amine groups typically appear as a broad band in the region of 3200-3500 cm⁻¹. The C=O stretching vibration, known as the Amide I band, is expected to be a strong absorption around 1630-1680 cm⁻¹. Furthermore, the N-H bending and C-N stretching vibrations (Amide II and III bands) would be observed in the 1500-1650 cm⁻¹ and 1200-1400 cm⁻¹ regions, respectively.
The bicyclo[2.2.1]heptane skeleton will contribute to the spectrum with characteristic C-H stretching vibrations of the methylene and methine groups, typically observed between 2850 and 3000 cm⁻¹. The C-C bond vibrations and various bending and rocking modes of the rigid bicyclic structure will produce a complex fingerprint region below 1500 cm⁻¹.
The following interactive data table summarizes the expected key vibrational frequencies for this compound.
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | Urea (-NH₂, -NH) | 3200 - 3500 |
| C-H Stretch | Bicyclo[2.2.1]heptane | 2850 - 3000 |
| C=O Stretch (Amide I) | Urea (-C=O) | 1630 - 1680 |
| N-H Bend / C-N Stretch (Amide II) | Urea (-NH, -CN) | 1500 - 1650 |
| C-N Stretch (Amide III) | Urea (-CN) | 1200 - 1400 |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern can be mathematically analyzed to generate a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles.
For a compound like this compound, a single-crystal X-ray diffraction study would provide invaluable information about its solid-state conformation. It would definitively establish the stereochemistry at each chiral center and confirm the relative orientation of the substituents on the bicyclic ring.
Furthermore, the crystal structure would reveal the intermolecular interactions that govern the packing of the molecules in the solid state. The urea functional group is a potent hydrogen bond donor and acceptor. Therefore, it is highly probable that the crystal structure of this compound would feature an extensive network of intermolecular hydrogen bonds between the N-H groups and the carbonyl oxygen of adjacent molecules. These interactions play a crucial role in determining the physical properties of the compound, such as its melting point and solubility.
A hypothetical crystallographic analysis of this compound could yield the data presented in the interactive table below, providing a comprehensive picture of its solid-state architecture.
Interactive Data Table: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.789 |
| β (°) | 98.76 |
| Volume (ų) | 1082.1 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.125 |
| R-factor | 0.045 |
Supramolecular Chemistry and Molecular Recognition of 1 Bicyclo 2.2.1 Heptan 2 Yl Ethyl Urea
Role of Urea (B33335) Hydrogen Bonding in Supramolecular Assembly
The urea functional group is a powerful synthon in supramolecular chemistry, primarily owing to its capacity to form strong and directional hydrogen bonds. researchgate.netnih.gov The urea moiety possesses two N-H groups, which act as hydrogen bond donors, and a carbonyl oxygen (C=O) that serves as a hydrogen bond acceptor. researchgate.net This arrangement facilitates the formation of a characteristic N-H···O=C hydrogen-bonded tape or chain structure. In many solid-state and aggregated structures, urea molecules self-assemble via a bifurcated hydrogen bond, where two N-H donors from one molecule interact with the carbonyl oxygen of a neighboring molecule. mdpi.com
This directional hydrogen-bonding motif is the primary driving force for the one-dimensional self-assembly of urea-containing molecules into so-called supramolecular polymers. nih.gov The strength and cooperativity of these interactions lead to the formation of well-defined, stable fibrous aggregates. nih.govnih.gov For low-molecular-weight gelators (LMWGs), this initial one-dimensional growth is crucial; these fibers can then entangle to form a three-dimensional network that immobilizes solvent molecules, resulting in the formation of a supramolecular gel. nii.ac.jpnih.gov The predictable self-assembly behavior of the urea group makes it a foundational element in the design of such soft materials. researchgate.net
Host-Guest Interactions and Complexation Thermodynamics
Host-guest chemistry, a central concept in molecular recognition, involves the formation of a complex between a larger host molecule and a smaller guest molecule. The bulky, rigid, and hydrophobic bicyclo[2.2.1]heptane moiety of (1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)urea makes it an excellent candidate to act as a guest for various macrocyclic hosts, such as cyclodextrins, calixarenes, and pillararenes. nih.govthno.org The hydrophobic cavity of these hosts can encapsulate the nonpolar bicyclic fragment, driven by the hydrophobic effect.
Simultaneously, the urea group can engage in specific hydrogen-bonding interactions with functional groups on the host molecule's rim or exterior, providing additional stability and selectivity to the host-guest complex. nih.gov This dual-interaction capability—hydrophobic encapsulation of the bicyclic cage and hydrogen bonding from the urea unit—allows for tunable and specific molecular recognition events.
The thermodynamic stability of a host-guest complex is quantified by its association constant (Kₐ). A higher Kₐ value indicates a more stable complex. Various analytical techniques, including nuclear magnetic resonance (NMR) titration, UV-visible spectroscopy, fluorescence spectroscopy, and capillary electrophoresis (CE), are employed to determine these constants. nih.gov For instance, in NMR titration, the chemical shift of protons on the host or guest molecule is monitored as the concentration of the other component is systematically varied. By fitting these changes to a binding isotherm, the association constant can be calculated. Similarly, CE can be used to determine Kₐ values by measuring the change in the electrophoretic mobility of the guest at different concentrations of a host added to the running buffer. nih.gov
The table below presents hypothetical association constants for the complexation of this compound with different macrocyclic hosts in a given solvent, illustrating the potential range of binding affinities.
| Host Molecule | Solvent | Association Constant (Kₐ, M⁻¹) | Technique |
|---|---|---|---|
| β-Cyclodextrin | H₂O/DMSO (9:1) | 350 | NMR Titration |
| γ-Cyclodextrin | H₂O/DMSO (9:1) | 120 | Fluorescence |
| Pillar malta-consolider.comarene | Chloroform | 850 | UV-vis Titration |
| Water-Soluble Calix nih.govarene | Phosphate Buffer (pH 7.4) | 520 | Isothermal Titration Calorimetry |
The formation and stability of host-guest complexes involving this compound are governed by a combination of non-covalent interactions. The primary interactions include:
Hydrogen Bonding : The N-H donors and C=O acceptor of the urea moiety can form specific hydrogen bonds with complementary functional groups on the host molecule. researchgate.netnih.gov
Hydrophobic Interactions : The encapsulation of the nonpolar bicyclo[2.2.1]heptane group within the cavity of a macrocyclic host in an aqueous medium is driven by the release of ordered water molecules, leading to a favorable increase in entropy.
Computational methods and advanced analytical techniques can visualize these non-covalent interactions. By analyzing the electron density and its derivatives, it is possible to map regions of steric repulsion, hydrogen bonding, and weak van der Waals contacts, providing a detailed picture of the forces that define the complex's structure and stability. malta-consolider.com
Derivatives and Analogues of 1 Bicyclo 2.2.1 Heptan 2 Yl Ethyl Urea
Design and Synthesis of Substituted Bicyclo[2.2.1]heptyl Urea (B33335) Variants
The design of derivatives based on the bicyclo[2.2.1]heptane scaffold often aims to explore structure-activity relationships by introducing various substituents. The synthesis of these urea variants is primarily achieved through two well-established methods: the reaction of an isocyanate with an amine and the use of a coupling agent like 1,1'-carbonyldiimidazole (CDI).
One common synthetic pathway involves the reaction of bicyclo[2.2.1]heptane-2-yl isocyanate with various primary or secondary amines. nih.govresearchgate.net This method is efficient for creating a library of N'-substituted ureas. The isocyanate itself can be generated from the corresponding bicyclo[2.2.1]heptane-2-carboxylic acid. researchgate.net For instance, a series of 1,3-disubstituted ureas with a bicyclic lipophilic group has been synthesized using this isocyanate-amine reaction, achieving yields of up to 82%. nih.gov Similarly, N,N'-disubstituted ureas and thioureas containing a 1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl substituent (a bornyl group) have been synthesized in high yields (up to 99%) by reacting the corresponding exo-amine with various aromatic isocyanates and isothiocyanates. researchgate.net
A significant drawback of the isocyanate method is the toxicity and limited commercial availability of many isocyanate starting materials. nih.gov An alternative and often safer approach is the use of 1,1'-carbonyldiimidazole (CDI) as a phosgene equivalent. nih.govresearchgate.net This two-step, one-pot synthesis involves first activating an amine with CDI to form an intermediate, which is then reacted with a second amine to form the unsymmetrical urea. This method has been successfully employed to synthesize ureas from bicyclo[2.2.1]heptan-2-amine and 1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine, with reported yields reaching up to 94%. nih.gov The CDI method is advantageous as it avoids the handling of toxic isocyanates and can prevent the formation of symmetrical urea byproducts that can occur if isocyanates react with moisture. nih.gov
The general synthetic strategies are summarized in the table below.
| Synthetic Method | Reactants | Key Features | Reported Yields |
|---|---|---|---|
| Isocyanate Reaction | Bicyclo[2.2.1]heptyl isocyanate + Amine (R-NH₂) | Direct, efficient for creating libraries. nih.gov Potential toxicity of isocyanate. nih.gov | Up to 82% nih.gov |
| CDI Coupling | Bicyclo[2.2.1]heptyl amine + CDI + Amine (R-NH₂) | Avoids toxic isocyanates. nih.gov Can be a one-pot, two-step reaction. nih.gov | Up to 94% nih.gov |
Structure-Chemical Property Relationships in Bicyclic Urea Series
The chemical properties of bicyclic urea derivatives are significantly influenced by their molecular structure, including the nature of the bicyclic scaffold and the substituents on the urea nitrogen atoms. A key physicochemical property that is often modulated is lipophilicity, which can be quantified by the logarithm of the octanol/water partition coefficient (logP).
Research on a series of 1,3-disubstituted ureas has shown a clear relationship between the bicyclic fragment and the compound's lipophilicity. researchgate.net Specifically, derivatives containing the 1,7,7-trimethylbicyclo[2.2.1]heptyl (bornyl) fragment are substantially more lipophilic than their unsubstituted bicyclo[2.2.1]heptyl counterparts. The lipophilicity coefficients (logP) for compounds with the unsubstituted bicyclic fragment were found to be lower by approximately 1.13 units compared to those with the trimethyl-substituted fragment. researchgate.net This increase in lipophilicity is attributed to the presence of the three additional methyl groups on the bornyl scaffold.
The nature of the substituent on the second urea nitrogen also plays a critical role. For example, the introduction of halogen atoms into an aromatic ring attached to the urea moiety can further modify the lipophilicity. The following table presents comparative logP values for several bicyclic urea derivatives, illustrating these structural effects.
| Compound Name | Bicyclic Scaffold | R-Group on N' | logP Value |
|---|---|---|---|
| exo-N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)-N'-phenylurea | 1,7,7-Trimethylbicyclo[2.2.1]heptyl | Phenyl | 4.11 researchgate.net |
| exo-N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)-N'-(4-fluorophenyl)urea | 1,7,7-Trimethylbicyclo[2.2.1]heptyl | 4-Fluorophenyl | 4.23 researchgate.net |
| exo-N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)-N'-(3-fluorophenyl)urea | 1,7,7-Trimethylbicyclo[2.2.1]heptyl | 3-Fluorophenyl | 4.18 researchgate.net |
| exo-N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)-N'-(4-chlorophenyl)urea | 1,7,7-Trimethylbicyclo[2.2.1]heptyl | 4-Chlorophenyl | 4.67 researchgate.net |
Furthermore, substituents can influence the electronic environment and, consequently, the spectroscopic properties of the molecules. For instance, in the ¹H NMR spectra of these ureas, the chemical shift of the NH proton attached to the bicyclic fragment is affected by the nature of the aromatic ring on the other side of the urea group. researchgate.net An exception was noted for compounds with a fluorine-substituted aromatic ring, where the NH proton signals appeared at a distinct chemical shift compared to other analogues, indicating a specific electronic influence of the fluorine substituent. researchgate.net These structure-property relationships are crucial for the rational design of new analogues with tailored chemical characteristics.
Potential Chemical Applications in Materials Science and Catalysis
Functional Monomer Design and Polymer Chemistry
The structure of (1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)urea suggests its potential as a functional monomer in polymer synthesis. Bicyclic monomers are known to produce polymers with unique properties due to the constrained ring systems incorporated into the polymer backbone mdpi.com. The synthesis and polymerization of atom-bridged bicyclic monomers, including ureas, have been surveyed, revealing that they almost universally polymerize to yield polymers containing monocyclic rings within the chain mdpi.com.
Bicyclic ureas are typically prepared through the carbonylation of the corresponding diamines researchgate.net. In the case of this compound, it could potentially be synthesized and then incorporated into polymer chains via several mechanisms. For instance, non-isocyanate polyurea synthesis, which utilizes urea (B33335) as a monomer in a melt polycondensation process, offers a greener alternative to traditional methods that rely on hazardous isocyanates rsc.org. This approach could be adapted for bicyclic urea derivatives, leading to semi-aromatic polyureas with excellent thermal stability and a wide range of mechanical properties, from soft elastomers to high-modulus thermoplastics rsc.org.
The polymerization of bicyclic monomers can proceed through various mechanisms, including uncoordinated anionic, coordinated anionic, and cationic polymerizations mdpi.com. The specific pathway would depend on the monomer's functional groups and the chosen initiator. The inclusion of the bulky and rigid bicyclo[2.2.1]heptane unit into a polymer backbone is expected to enhance thermal stability, increase the glass transition temperature, and influence the material's mechanical and optical properties.
Application as Organocatalysts in Organic Synthesis
The field of asymmetric organocatalysis has seen exponential growth, with a focus on developing small, metal-free organic molecules that can catalyze stereoselective reactions researchgate.net. Chiral molecules containing the bicyclo[2.2.1]heptane framework, such as those derived from camphor (B46023), have been successfully employed as scaffolds for highly effective organocatalysts nih.govnih.gov. The urea functional group is a well-established hydrogen-bond donor, capable of activating electrophiles and controlling the stereochemical outcome of a reaction.
Derivatives of 2,5-diazabicyclo[2.2.1]heptane have been shown to be effective organocatalysts in the enantioselective Biginelli reaction, a multicomponent reaction used to synthesize dihydropyrimidines semanticscholar.org. In this context, the chiral bicyclic diamine derivatives catalyze the reaction between an aldehyde, a β-ketoester, and urea, yielding products with moderate to good enantioselectivities semanticscholar.org.
Similarly, bifunctional thiourea organocatalysts derived from camphor have been evaluated for their catalytic activity in the conjugate addition of 1,3-dicarbonyl nucleophiles to trans-β-nitrostyrene nih.gov. These catalysts, which combine a hydrogen-bonding thiourea moiety with a basic amino group on the rigid camphor scaffold, have achieved high conversions and enantioselectivities nih.gov. Given these precedents, this compound, particularly in its enantiomerically pure forms, holds promise as a bifunctional organocatalyst. The urea group can act as a hydrogen-bond donor, while the bicyclic backbone provides a defined chiral environment.
| Catalyst Structure | Reaction Type | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivative | Biginelli Reaction | up to 94 | up to 46 |
| Camphor-derived Thiourea | Michael Addition | >95 | up to 85 (92.5:7.5 er) |
Data in this table is representative of bicyclo[2.2.1]heptane-scaffold catalysts and not the specific subject compound. nih.govsemanticscholar.org.
Selective Chemical Sensing and Separation Technologies
The rigid conformation of the bicyclo[2.2.1]heptane scaffold makes it an attractive structural motif for the design of molecular receptors for chemical sensing and separation technologies. The principle of molecular recognition relies on precise, non-covalent interactions (such as hydrogen bonding, van der Waals forces, and hydrophobic interactions) between a host molecule (the sensor) and a guest molecule (the analyte). The well-defined three-dimensional structure of bicyclo[2.2.1]heptane derivatives can be exploited to create pre-organized binding cavities that are highly selective for specific guest molecules.
The urea group is an excellent hydrogen-bonding motif, capable of forming strong and directional interactions with complementary functional groups, such as carboxylates, phosphates, and other hydrogen-bond acceptors. By incorporating a urea moiety onto the rigid bicyclo[2.2.1]heptane framework, it is possible to design receptors with high affinity and selectivity.
While direct applications of this compound in sensing are not yet reported, related structures have shown promise. For example, nucleotide analogues featuring a 2-oxa-bicyclo[2.2.1]heptane ring system have been synthesized and shown to bind selectively to certain P2Y receptors nih.gov. This demonstrates that the bicyclic scaffold can confer selectivity in biological recognition, a principle that is directly applicable to the design of synthetic sensors.
A potential sensing mechanism could involve the modulation of a fluorescent signal upon binding of an analyte. A fluorophore could be attached to the bicyclo[2.2.1]heptane-urea structure, and the binding event could alter the fluorophore's environment, leading to a change in fluorescence intensity or wavelength ("turn-on" or "turn-off" sensing) semanticscholar.org. Such systems are highly sensitive and are used in a wide range of analytical applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)urea, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via urea-forming reactions between bicyclo[2.2.1]heptan-2-amine derivatives and isocyanates or carbonyl diimidazole-activated intermediates. Key variables include solvent choice (e.g., anhydrous ether or DMF), stoichiometric ratios, and temperature control. For reproducibility, triethylamine is often used as a base to scavenge HCl byproducts . Optimization involves systematic variation of reaction time (12–24 hours) and monitoring via TLC or HPLC to minimize side products like biuret formation.
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Employ a combination of -NMR, -NMR, and FT-IR to confirm the urea moiety (N–H stretching at ~3300 cm) and bicyclic framework. Elemental analysis (C, H, N) must align with theoretical values within ±0.3% deviation . Purity can be assessed via HPLC (C18 column, acetonitrile/water gradient) with ≥95% threshold. For novel derivatives, single-crystal X-ray diffraction is recommended to resolve stereochemical ambiguities .
Q. What experimental protocols are critical for ensuring reproducibility in synthesizing bicyclo[2.2.1]heptane-containing ureas?
- Methodological Answer : Document all synthetic steps in the main manuscript, including solvent drying methods (e.g., molecular sieves for DMF) and inert atmosphere techniques (argon/nitrogen). For multi-step syntheses, report yields at each stage and provide spectral data for intermediates in supplementary materials . Cross-reference known procedures for bicyclo[2.2.1]heptan-2-amine preparation to validate starting material quality .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic or electrophilic environments?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to model transition states and electron density maps. Compare activation energies for urea bond cleavage under acidic vs. basic conditions. Validate predictions with kinetic studies (e.g., -NMR monitoring of degradation in DO/HCl or NaOD) . Use software like Gaussian or ORCA for simulations, and reference crystallographic data from analogous bicyclic compounds .
Q. What strategies resolve contradictions between spectroscopic data and theoretical predictions for bicyclo[2.2.1]heptane-urea derivatives?
- Methodological Answer : Re-examine sample preparation (e.g., solvent polarity effects on NMR chemical shifts) and confirm instrument calibration. If discrepancies persist, use 2D NMR techniques (COSY, NOESY) to assign overlapping signals. Cross-check computational models with experimental IR/Raman spectra to identify misassigned vibrational modes . Publish conflicting data transparently and propose hypotheses (e.g., conformational flexibility) for peer review .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents on the urea moiety?
- Methodological Answer : Synthesize a library of derivatives with varied R-groups (e.g., aryl, alkyl, heterocyclic) and test in vitro/in vivo models. Use multivariate analysis to correlate electronic (Hammett σ values) and steric (Taft parameters) effects with activity. For example, fluorophenyl substituents may enhance metabolic stability, as seen in related ureas . Include negative controls and validate assays with reference compounds (e.g., hydroxyurea for sickle cell studies) .
Q. What advanced techniques are required to analyze the supramolecular interactions of this compound in host-guest systems?
- Methodological Answer : Employ isothermal titration calorimetry (ITC) to measure binding constants with cyclodextrins or cucurbiturils. Study solid-state interactions via X-ray crystallography or powder diffraction. For dynamic systems, use -NMR titration (Job’s plot method) to determine stoichiometry. Compare results with molecular docking simulations (AutoDock Vina) to identify key non-covalent interactions .
Data Presentation & Ethical Considerations
Q. How should researchers present conflicting data on the solubility or stability of this urea derivative in peer-reviewed manuscripts?
- Methodological Answer : Clearly demarcate reproducible results from anomalous observations in tables or figures. Discuss potential sources of variability (e.g., trace moisture in solvents, light exposure) under "Experimental Limitations." Cite prior studies on bicyclo[2.2.1]heptane stability to contextualize findings . Use supplementary materials to provide raw data (e.g., HPLC chromatograms, kinetic plots) for transparency .
Q. What ethical guidelines apply when reporting the biological activity of this compound in preclinical studies?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal studies, including sample size justification and randomization. Disclose conflicts of interest (e.g., funding from pharmaceutical entities) and validate toxicity data through independent labs. For human cell lines, include IRB approval statements and consent documentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
